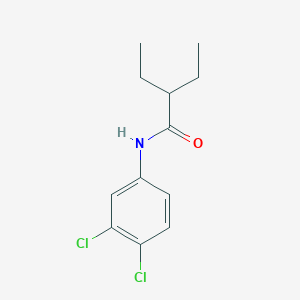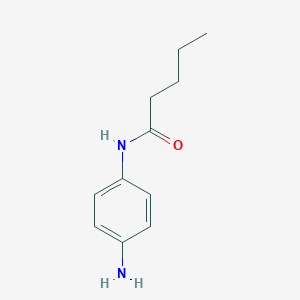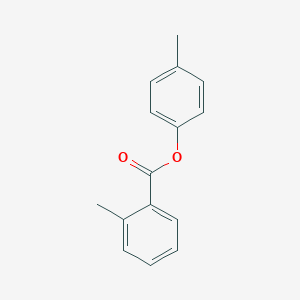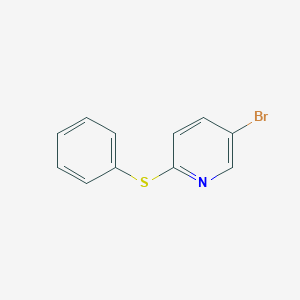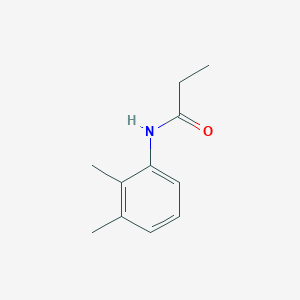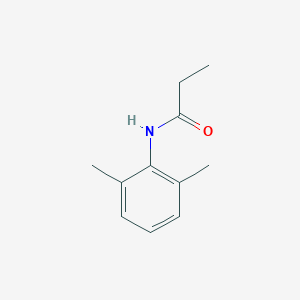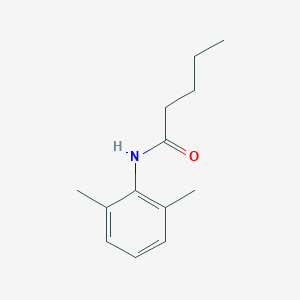
N-(2,6-dimethylphenyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)pentanamide, also known as DMPA, is a synthetic compound that belongs to the class of amides. It is widely used in scientific research for its various properties and effects.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)pentanamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)pentanamide has been found to exhibit a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. N-(2,6-dimethylphenyl)pentanamide has also been found to inhibit the growth of cancer cells and to protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,6-dimethylphenyl)pentanamide in lab experiments is its well-established safety profile. It has been extensively studied and has been found to be relatively non-toxic. However, one of the limitations of using N-(2,6-dimethylphenyl)pentanamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(2,6-dimethylphenyl)pentanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent. Further studies are also needed to better understand the mechanism of action of N-(2,6-dimethylphenyl)pentanamide and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, N-(2,6-dimethylphenyl)pentanamide is a synthetic compound that has been extensively used in scientific research for its various properties and effects. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects and has potential uses in the treatment of various diseases. While there are some limitations to its use in lab experiments, N-(2,6-dimethylphenyl)pentanamide remains a valuable tool for researchers in the field of pharmacology and drug development.
Méthodes De Synthèse
N-(2,6-dimethylphenyl)pentanamide can be synthesized through a multistep process involving the reaction of 2,6-dimethylphenylacetic acid with thionyl chloride, followed by the reaction with pentanoyl chloride. The resulting compound is then treated with ammonia to obtain N-(2,6-dimethylphenyl)pentanamide.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)pentanamide has been extensively used in scientific research for its various properties and effects. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. N-(2,6-dimethylphenyl)pentanamide has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
33098-77-0 |
|---|---|
Nom du produit |
N-(2,6-dimethylphenyl)pentanamide |
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)pentanamide |
InChI |
InChI=1S/C13H19NO/c1-4-5-9-12(15)14-13-10(2)7-6-8-11(13)3/h6-8H,4-5,9H2,1-3H3,(H,14,15) |
Clé InChI |
NKAJIRABTPKGEC-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=CC=C1C)C |
SMILES canonique |
CCCCC(=O)NC1=C(C=CC=C1C)C |
Autres numéros CAS |
33098-77-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



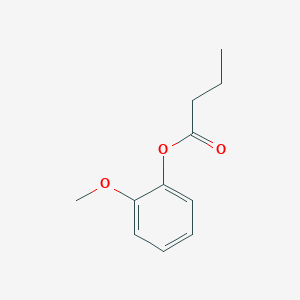
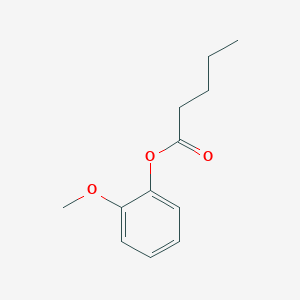
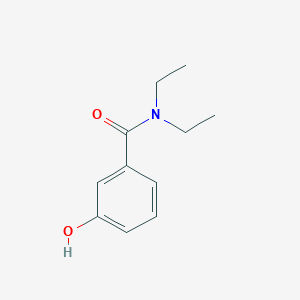

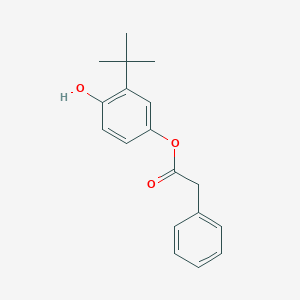
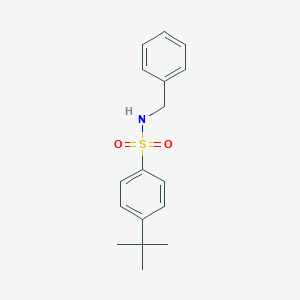
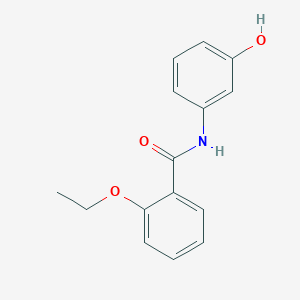
![Ethyl 3-[(methylsulfonyl)amino]benzoate](/img/structure/B185068.png)
